N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-N-[(4-fluorophenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c19-14-7-3-12(4-8-14)10-20-16(22)17(23)21-11-18(24,13-5-6-13)15-2-1-9-25-15/h1-4,7-9,13,24H,5-6,10-11H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIFDWIDPXFGHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[(4-fluorophenyl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the condensation of a thiophene derivative with a cyclopropyl-containing compound under basic conditions. This is followed by the introduction of the fluorophenyl group through a nucleophilic substitution reaction. The final step involves the formation of the ethanediamide linkage through an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[(4-fluorophenyl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the ethanediamide linkage can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Introduction of various substituents on the fluorophenyl ring.
Scientific Research Applications
N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[(4-fluorophenyl)methyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[(4-fluorophenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The cyclopropyl and thiophene rings can enhance the compound’s binding affinity and specificity, while the fluorophenyl group can improve its stability and bioavailability.
Comparison with Similar Compounds
The following comparison focuses on structurally related compounds from the evidence, emphasizing molecular features, synthetic routes, and functional group interactions.
Functional Group Analysis
Target Compound :
- Key Groups : Ethanediamide bridge, cyclopropyl, hydroxy, thiophene, 4-fluorophenyl.
Analog 1 : N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide ()
- Key Groups : Acetamide, 4-fluorophenyl, cyclohexyl, propyl.
- Properties : Higher lipophilicity due to cyclohexyl and propyl groups; reduced steric strain compared to cyclopropane. Synthesized via a multicomponent reaction (81% yield), indicating efficient methodology .
Analog 2 : 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide ()
- Key Groups : Benzamide, dihydrothienylidene, 2-fluorophenyl.
- Properties : Planar thienylidene group enhances π-π interactions; crystallinity confirmed via single-crystal X-ray (R factor = 0.034) .
Analog 3 : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones ()
- Key Groups : Triazole-thione, difluorophenyl, sulfonyl.
- Properties : Tautomeric stability (thione form confirmed by IR absence of S-H stretch); sulfonyl group increases polarity .
Physicochemical and Structural Insights
- Thiophene vs.
- Fluorophenyl Substituents: The 4-fluorophenyl group in the target contrasts with 2,4-difluorophenyl in ’s triazoles. Monofluorination may reduce polarity while maintaining metabolic stability .
- Amide vs. Sulfonamide : The ethanediamide bridge differs from sulfonamides (), which are more acidic due to SO₂NH groups. This affects solubility and target interactions.
Biological Activity
N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide is a complex organic compound with potential biological activity. Its unique structural features, including a cyclopropyl group and a thiophene ring, suggest various interactions with biological targets, making it an interesting candidate for pharmaceutical research.
| Property | Value |
|---|---|
| Chemical Formula | C18H21NO4S |
| Molecular Weight | 347.42864 g/mol |
| IUPAC Name | N-[(2S)-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,6-dimethoxybenzamide |
| SMILES | COc1cccc(OC)c1C(=O)NCC(O)(C2CC2)c3cccs3 |
| InChIKey | VAUADRPCBRZUIG-GOSISDBHSA-N |
Biological Activity
The biological activity of this compound can be attributed to its structural components, particularly the thiophene and cyclopropyl groups. Research indicates that compounds containing thiophene rings often exhibit significant antimicrobial and anti-inflammatory properties. For example, studies on related thiobenzanilides have shown promising results in antimicrobial drug development, suggesting that similar mechanisms may be at play for this compound .
- Enzyme Interaction : The compound's structure allows it to interact with various enzymes in metabolic pathways, potentially influencing their activity and leading to therapeutic effects.
- Antimicrobial Properties : Preliminary studies suggest that derivatives of thiophenes can inhibit bacterial growth, indicating that this compound may possess similar antimicrobial properties.
- Anti-inflammatory Effects : The presence of hydroxyl groups in the structure could contribute to anti-inflammatory effects, as seen in other hydroxylated compounds.
Study 1: Antimicrobial Activity
A study focusing on the biological activity of thiobenzanilides revealed that compounds with hydroxy substitutions exhibited notable antimicrobial effects against various pathogens. This suggests that this compound could be investigated further for its potential as an antimicrobial agent .
Study 2: Anti-inflammatory Potential
Research into related compounds has shown that modifications to the thiophene structure can enhance anti-inflammatory properties. This opens avenues for exploring this compound in inflammatory disease models, potentially leading to new therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
